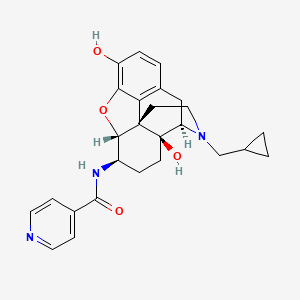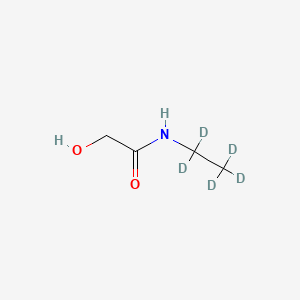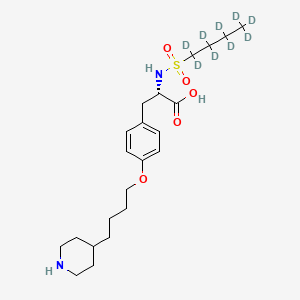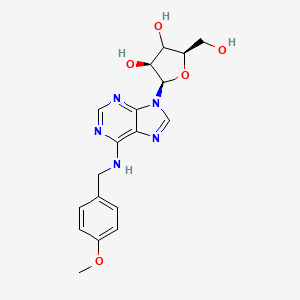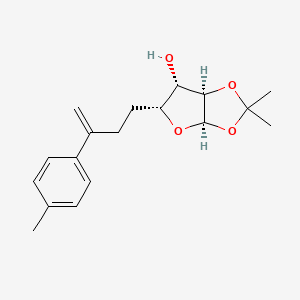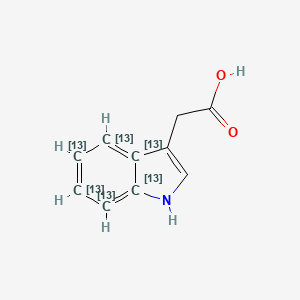
2-(1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)acetic acid is a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by a 1H-indol-3-yl group . This compound is a derivative of indole and is known for its role as a plant hormone, specifically an auxin, which regulates various aspects of plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in maximizing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)acetic acid involves its role as an auxin, a class of plant hormones. It regulates plant growth by promoting cell elongation and division. The compound binds to specific receptors in plant cells, triggering a cascade of molecular events that lead to changes in gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Another auxin with similar functions in plant growth regulation.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
Naphthaleneacetic acid: Another synthetic auxin used as a plant growth regulator.
Uniqueness
2-(1H-indol-3-yl)acetic acid is unique due to its specific structure and its role as a naturally occurring auxin. Its ability to regulate various aspects of plant growth and development makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
Isomeric SMILES |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


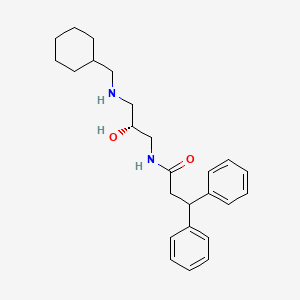

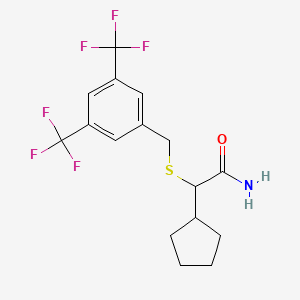
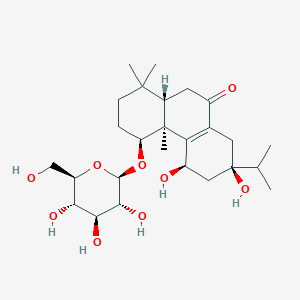
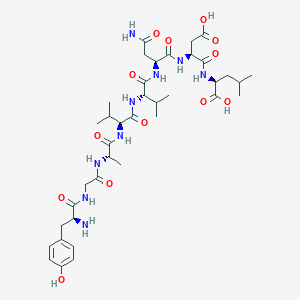
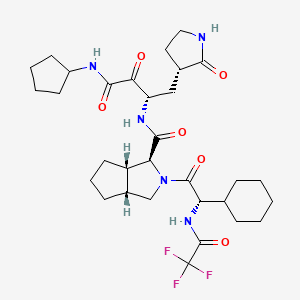
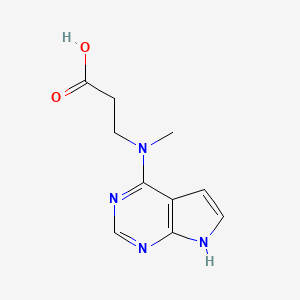
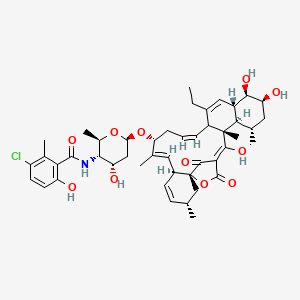
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
